2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
The compound “2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” belongs to a class of compounds known as 1,2,4-triazoles . These compounds are known for their wide range of biological activities. The presence of an ethoxyphenyl group and a methylthiazol group could potentially enhance these properties.
Scientific Research Applications
Synthesis and Evaluation
Innovative Heterocycles Incorporation
A precursor compound was used for synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others. These compounds were then evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the versatility in chemical synthesis and potential applications in agriculture and pest management (A. Fadda et al., 2017).
Anticancer and Antimicrobial Applications
Modifications of related triazolopyridine and thiadiazole derivatives have been explored for their anticancer effects, toxicity reduction, and antimicrobial activities. One study modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea, leading to potent anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).
Antihistaminic and Anti-inflammatory Agents
Compounds with triazolopyridine structures have been synthesized and evaluated for antihistaminic activity and inhibitory effects on eosinophil infiltration, indicating potential applications in treating allergies and inflammation (M. Gyoten et al., 2003).
Antioxidant Properties
Derivatives bearing the triazolopyridine moiety have been synthesized and evaluated for their antioxidant abilities, with some compounds showing significant antioxidant capacity, highlighting their potential in oxidative stress-related therapies (R. M. Shakir et al., 2017).
Molecular Docking and Structure-Activity Relationship
- Molecular Docking Studies: Novel pyridine and fused pyridine derivatives, including triazolopyridines, have been prepared and subjected to in silico molecular docking screenings towards target proteins, revealing moderate to good binding energies and suggesting a methodological approach to drug design and discovery (E. M. Flefel et al., 2018).
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been shown to inhibit c-Met kinase, thereby exhibiting anti-tumor activity .
Biochemical Pathways
Inhibition of c-Met kinase can disrupt these pathways, potentially leading to anti-tumor effects .
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines
properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S2/c1-3-27-14-6-4-13(5-7-14)15-8-9-16-22-23-19(25(16)24-15)29-11-17(26)21-18-20-12(2)10-28-18/h4-10H,3,11H2,1-2H3,(H,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGGAGOTYVMCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC(=CS4)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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